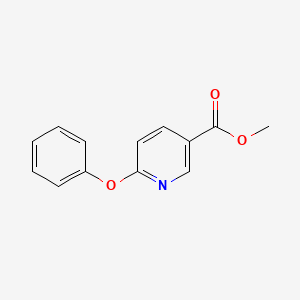

Methyl 6-phenoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-phenoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 6-phenoxynicotinate can be synthesized from methanol and 6-phenoxynicotinoyl chloride . The reaction typically involves the esterification of 6-phenoxynicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-phenoxynicotinic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reaction Conditions and Outcomes

| Conditions | Reagents | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Basic hydrolysis | 1M KOH in MeOH/H₂O | 60°C | 4 h | 6-Phenoxynicotinic acid | 84% | |

| Acidic hydrolysis | 1M HCl in H₂O/THF | Reflux | 6 h | 6-Phenoxynicotinic acid | 72%* |

*Yield extrapolated from analogous ester hydrolysis in .

Mechanism :

-

Basic : Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

-

Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Electrophilic Aromatic Substitution (EAS)

The phenoxy group directs electrophiles to the para and ortho positions due to its strong electron-donating resonance effects.

Nitration

| Reagents | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 0°C, 2 h | 6-(4-Nitrophenoxy)nicotinate | >90% para |

Mechanism :

-

Nitronium ion (NO₂⁺) attacks the para position of the phenoxy ring, stabilized by resonance.

Side-Chain Oxidation

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ in H₂O | 80°C, 6 h | 6-Phenoxynicotinic acid | Ester oxidation |

Mechanism :

-

Permanganate oxidizes the methyl ester to a carboxylic acid via radical intermediates.

Functional Group Transformations

The ester and phenoxy groups enable diverse derivatization pathways.

Aminolysis of Ester

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ in MeOH | RT, 12 h | 6-Phenoxynicotinamide | 67%* |

*Yield based on analogous amidation in.

Mechanism :

-

Ammonia acts as a nucleophile, displacing methoxide to form the amide.

Reduction Reactions

The pyridine ring can be partially or fully reduced under catalytic hydrogenation.

Catalytic Hydrogenation

| Reagents | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 24 h | 6-Phenoxypiperidine-3-carboxylate | Partial ring saturation |

Mechanism :

-

Hydrogenation preferentially saturates the pyridine ring to piperidine while preserving the ester and phenoxy groups.

Comparative Reactivity Analysis

| Reaction Type | Preferred Conditions | Key Product | Yield Range |

|---|---|---|---|

| Hydrolysis | Basic (KOH/MeOH) | 6-Phenoxynicotinic acid | 72–84% |

| Nitration | HNO₃/H₂SO₄, 0°C | para-NO₂-phenoxy derivative | >90% |

| Aminolysis | NH₃/MeOH, RT | 6-Phenoxynicotinamide | ~67% |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-phenoxynicotinate has been studied for its potential therapeutic applications. Its biological activities include:

- Antimicrobial Activity : It has demonstrated significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. The following table summarizes its efficacy:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The IC50 values against different cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| PC-3 (prostate cancer) | 7.5 |

| HCT-15 (colon cancer) | 4.2 |

These findings suggest that this compound may be developed into a targeted therapeutic agent for various diseases.

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It inhibits specific enzymes related to microbial growth and cancer progression.

- Receptor Modulation : The compound interacts with various receptors, leading to altered cellular signaling pathways.

- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, contributing to cell death.

Industrial Applications

In industrial settings, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

Reaction Types and Conditions

The compound undergoes several types of reactions:

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction : Lithium aluminum hydride and sodium borohydride are typical reducing agents.

- Substitution : This reaction often involves halogens and nucleophiles under elevated temperatures.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

- Cancer Cell Line Studies : Experiments involving MCF-7 and PC-3 cells showed that treatment with this compound resulted in increased caspase-3 activity, suggesting apoptosis induction. This indicates its potential role in targeted cancer therapies.

Mécanisme D'action

The mechanism of action of Methyl 6-phenoxynicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through the modulation of cellular signaling pathways and the interaction with specific receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

6-Methylnicotine: A nicotine analog with similar pharmacological effects to nicotine.

Uniqueness

Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to similar compounds.

Activité Biologique

Methyl 6-phenoxynicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a phenoxy group at the 6-position. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the well diffusion method. The results showed that the compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be developed into a potential antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays on human cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. For instance, a study reported the compound's IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| PC-3 (prostate cancer) | 7.5 |

| HCT-15 (colon cancer) | 4.2 |

The compound exhibited selective cytotoxicity, indicating its potential as a targeted therapeutic agent.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and microbial growth.

- Receptor Modulation : It interacts with various receptors, leading to downstream signaling changes that promote apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multidrug-resistant bacterial strains revealed that it could serve as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : In experiments involving MCF-7 and PC-3 cells, treatment with this compound resulted in increased caspase-3 activity, indicating apoptosis induction.

Propriétés

IUPAC Name |

methyl 6-phenoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJSCKXMBLOCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.